Methyl 5-chloro-6-ethoxy-2-formylnicotinate
Description
Methyl 5-chloro-6-ethoxy-2-formylnicotinate is a substituted nicotinic acid derivative featuring a methyl ester group at position 3, a chlorine atom at position 5, an ethoxy group at position 6, and a formyl group at position 2 of the pyridine ring. Its unique substitution pattern distinguishes it from related nicotinate esters, influencing its physicochemical properties and biological interactions .
Properties
Molecular Formula |
C10H10ClNO4 |
|---|---|
Molecular Weight |
243.64 g/mol |
IUPAC Name |
methyl 5-chloro-6-ethoxy-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H10ClNO4/c1-3-16-9-7(11)4-6(10(14)15-2)8(5-13)12-9/h4-5H,3H2,1-2H3 |
InChI Key |
AIBVTIUWPZXUCS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C(=N1)C=O)C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-ethoxy-2-formylnicotinate typically involves the esterification of nicotinic acid derivatives. One common method involves the reaction of 5-chloro-6-ethoxy-2-formylnicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as crystallization and chromatography ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-ethoxy-2-formylnicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-chloro-6-ethoxy-2-carboxynicotinate.
Reduction: 5-chloro-6-ethoxy-2-formylaminonicotinate.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-ethoxy-2-formylnicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme interactions and metabolic pathways.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-ethoxy-2-formylnicotinate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The chloro and ethoxy groups may influence the compound’s lipophilicity and ability to cross cell membranes, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Table 1: Comparison of Structural Features
Key Observations :
Substituent Position and Reactivity: The formyl group at position 2 in the target compound enhances electrophilicity, making it reactive toward nucleophilic additions (e.g., in Schiff base formation). This contrasts with compounds like Methyl 2-chloro-5-fluoro-6-methoxynicotinate, where halogen substituents (Cl, F) dominate reactivity . Ethoxy vs.
Electronic Effects :
- The chlorine atom at position 5 in the target compound exerts an electron-withdrawing effect, stabilizing the pyridine ring and influencing acidity. In contrast, hydroxyl or methoxy groups (e.g., Methyl 5-hydroxy-6-methoxynicotinate) introduce electron-donating effects, altering redox properties .
Ester Group Variations :
- Ethyl esters (e.g., Ethyl 2-chloro-6-methoxynicotinate ) exhibit higher lipophilicity than methyl esters, affecting solubility and metabolic stability.
Physicochemical and Functional Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- The formyl group in the target compound reduces water solubility compared to hydroxylated analogues (e.g., Methyl 5-hydroxy-6-methoxynicotinate), which benefit from hydrogen-bonding interactions .
- Ethyl esters generally exhibit higher LogP values than methyl esters, aligning with trends in lipophilicity .
Biological Activity
Methyl 5-chloro-6-ethoxy-2-formylnicotinate is a compound belonging to the class of nicotinic acid derivatives, notable for its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features:
- Chloro group at the 5-position
- Ethoxy group at the 6-position
- Formyl group at the 2-position of the nicotinate structure
This specific arrangement contributes to its distinctive reactivity and biological interactions, making it a subject of interest in medicinal chemistry.
Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Similar compounds have shown interactions with various biological targets, suggesting potential therapeutic effects:
- Antimicrobial Activity : Studies have demonstrated that compounds with structural similarities can inhibit the growth of bacteria and fungi. For example, related nicotinic acid derivatives have been effective against pathogens such as Escherichia coli and Candida albicans.
- Anticancer Activity : Certain analogs have been reported to possess anticancer properties, with IC50 values indicating effective inhibition of cell proliferation in cancer cell lines. For instance, compounds with similar scaffolds have shown IC50 values below 0.1 µg/mL against various cancer types .
The mechanism by which this compound exerts its biological effects may involve:
- Receptor Interactions : Compounds in this class often interact with nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and other cellular processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and activities of compounds related to this compound:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| Methyl 5-bromo-6-chloro-2-formylnicotinate | Contains bromine instead of chlorine | Antimicrobial |
| Methyl 5-bromo-2-methoxynicotinate | Contains a methoxy group instead of an ethoxy group | Anticancer |
| Methyl 5-chloro-4-fluoronicotinate | Contains a fluorine atom | Enhanced receptor activity |
This comparative analysis highlights how variations in substituents can significantly influence the biological activity of nicotinic acid derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related compounds:
- Anticancer Screening : A study focused on the anticancer properties of similar compounds reported that certain derivatives exhibited potent activity against breast and colon cancer cell lines, with IC50 values suggesting effective treatment options .
- Antimicrobial Testing : Another investigation into the antimicrobial efficacy revealed that derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, supporting their potential as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
